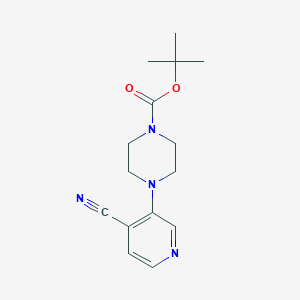

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 4-cyanopyridin-3-yl substituent. The tert-butyl group enhances steric protection of the piperazine nitrogen, improving stability during synthetic processes . The 4-cyanopyridine moiety introduces electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for developing heterocyclic drugs targeting enzymes or receptors .

Properties

IUPAC Name |

tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-11-17-5-4-12(13)10-16/h4-5,11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNJVGQNOKIQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base and a solvent, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

Key structural analogues differ in substituents on the pyridine/aryl ring or modifications to the piperazine backbone. Below is a comparative overview:

Table 1: Structural and Functional Comparison

Stability and Reactivity Trends

- Electron-Withdrawing Groups (EWGs): Cyano and nitro substituents enhance electrophilicity but may reduce stability in harsh conditions (e.g., acidic media) .

- Heterocyclic Modifications : Oxadiazole and thiadiazole rings increase thermal stability and binding affinity in biological systems .

Biological Activity

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

Recent studies indicate that this compound exhibits various biological activities:

-

Anticancer Activity :

- The compound has shown potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM, indicating strong cytotoxicity against tumor cells while sparing normal cells like MCF10A .

- It was observed to inhibit lung metastasis in animal models more effectively than established drugs such as TAE226 .

-

Mechanisms of Inhibition :

- The compound acts through multiple pathways, including the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis .

- It also induces apoptosis in cancer cells, evidenced by increased caspase activity in treated samples compared to controls .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a favorable profile:

- Oral Bioavailability : Approximately 31.8% after administration of 10 mg/kg.

- Clearance : Reported at 82.7 ± 1.97 mL/h/kg following intravenous administration, suggesting moderate systemic exposure .

Safety and Toxicity

In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a potentially safe therapeutic index for further development .

Case Study 1: In Vivo Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound led to significant reductions in metastatic nodules over a period of 30 days. The results demonstrated its potential as an effective anti-metastatic agent in vivo.

Case Study 2: Selectivity Index

The selectivity index for this compound was significantly higher than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), showcasing its ability to preferentially target cancer cells while minimizing effects on normal tissues .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.